molecular formula C7H12O B7887500 (2S)-2-methylcyclohexan-1-one CAS No. 22554-27-4

(2S)-2-methylcyclohexan-1-one

Cat. No.: B7887500
CAS No.: 22554-27-4
M. Wt: 112.17 g/mol
InChI Key: LFSAPCRASZRSKS-LURJTMIESA-N
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Description

(2S)-2-methylcyclohexan-1-one is an organic compound with the molecular formula C7H12O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a cyclohexanone derivative, where a methyl group is attached to the second carbon in the S-configuration. It is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-2-methylcyclohexan-1-one can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 2-methylcyclohex-2-en-1-one using a chiral catalyst. This method ensures the selective formation of the (2S)-enantiomer. Another method involves the enantioselective reduction of 2-methylcyclohexanone using chiral reducing agents.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation processes. The use of chiral catalysts, such as rhodium or ruthenium complexes, is crucial to achieve high enantioselectivity. The reaction conditions typically include moderate temperatures and pressures to optimize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-methylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-methylcyclohexane-1,2-dione using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-methylcyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

    Oxidation: 2-methylcyclohexane-1,2-dione

    Reduction: 2-methylcyclohexanol

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

(2S)-2-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantioselective properties make it valuable in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: The compound is used in the fragrance industry due to its pleasant odor. It is also used as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-methylcyclohexan-1-one depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary, influencing the stereochemistry of the reaction. Its molecular targets and pathways vary based on the reactions it undergoes. For example, in reduction reactions, it interacts with reducing agents to form alcohols, while in oxidation reactions, it forms diketones.

Comparison with Similar Compounds

    (2R)-2-methylcyclohexan-1-one: The enantiomer of (2S)-2-methylcyclohexan-1-one, differing in the configuration at the second carbon.

    Cyclohexanone: The parent compound without the methyl group.

    2-methylcyclohexanol: The reduced form of 2-methylcyclohexan-1-one.

Uniqueness: this compound is unique due to its chiral nature and the specific configuration of the methyl group. This configuration imparts distinct chemical and physical properties, making it valuable in enantioselective synthesis and applications requiring specific stereochemistry.

Properties

IUPAC Name

(2S)-2-methylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h6H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSAPCRASZRSKS-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427591
Record name (2S)-2-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22554-27-4
Record name (2S)-2-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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